N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVHCIJTZQXXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(2,5-Dichlorophenyl)-1,3-Thiazol-2-amine
The traditional synthesis of 2-aminothiazole (B372263) derivatives often relies on the well-established Hantzsch thiazole (B1198619) synthesis. This methodology and its variations form the cornerstone for the preparation of this compound.
The most direct and widely utilized method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an N-arylthiourea with an α-haloketone or its equivalent.
The synthesis commences with the preparation of the precursor, N-(2,5-dichlorophenyl)thiourea. This is typically achieved by reacting 2,5-dichloroaniline (B50420) with a source of thiocyanate, such as ammonium (B1175870) or potassium thiocyanate, under acidic conditions.
The subsequent and key step is the reaction of N-(2,5-dichlorophenyl)thiourea with a suitable α-haloketone. A common and effective reactant is 2-chloro-1,1-dimethoxyethane, which serves as a synthetic equivalent of 2-chloroacetaldehyde. The reaction is typically carried out in a protic solvent, such as a mixture of methanol (B129727) and water, and is often catalyzed by the addition of a few drops of a strong acid like hydrochloric acid. The mixture is heated under reflux for several hours to ensure the completion of the reaction. nih.govresearchgate.net
Reaction Scheme:
Thiourea (B124793) Formation: 2,5-dichloroaniline + NH₄SCN/HCl → N-(2,5-dichlorophenyl)thiourea
Hantzsch Thiazole Synthesis: N-(2,5-dichlorophenyl)thiourea + 2-chloro-1,1-dimethoxyethane → this compound
A similar synthetic approach has been successfully employed for the synthesis of the isomeric N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, highlighting the robustness of this method for dichlorophenyl-substituted 2-aminothiazoles. nih.govresearchgate.net
While the Hantzsch synthesis represents a relatively direct route, multi-step approaches can also be envisioned, particularly for the synthesis of more complex analogues. These methods often involve the initial construction of the thiazole ring followed by the introduction of the N-(2,5-dichlorophenyl) group.
One such hypothetical pathway could involve the synthesis of 2-aminothiazole itself, followed by a cross-coupling reaction with a 2,5-dichlorophenyl-containing electrophile. However, the direct Hantzsch synthesis from the corresponding thiourea is generally more efficient and is the preferred method for this specific compound.
More elaborate multi-step syntheses are common for creating diverse libraries of 2-aminothiazole derivatives. For instance, a synthetic route might start with a benzonitrile, which is hydrolyzed to the corresponding benzoic acid. derpharmachemica.com This acid can then be converted to an acid chloride and subsequently to a Weinreb amide. derpharmachemica.com Treatment with a Grignard reagent, followed by bromination, yields an α-bromoketone, which can then undergo cyclocondensation with a thiourea to form the desired 2-aminothiazole derivative. derpharmachemica.com While not explicitly reported for this compound, this versatile approach demonstrates the potential for more complex synthetic designs within this class of compounds.
Novel and Sustainable Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of thiazole derivatives.
The use of biodegradable and non-toxic reagents and catalysts is a key aspect of sustainable chemistry. Lactic acid, a renewable and biocompatible organic acid, has emerged as a promising catalyst for various organic transformations. While a specific lactic acid-mediated synthesis of this compound has not been detailed in the literature, the general applicability of lactic acid in promoting condensation reactions suggests its potential as a green alternative to traditional acid catalysts in the Hantzsch synthesis.
Derivatization Strategies for this compound Analogues
The 2-amino group of the thiazole ring is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for structure-activity relationship studies and the development of new chemical entities.
A common derivatization strategy involves the acylation of the 2-amino group to form the corresponding amides. This can be achieved by reacting this compound with an appropriate acid chloride or anhydride (B1165640) in the presence of a base. This approach has been used to synthesize a variety of N-acyl-2-aminothiazole derivatives. nih.gov
Another derivatization pathway involves the reaction of the 2-amino group with isocyanates or isothiocyanates to form urea (B33335) or thiourea derivatives, respectively. Furthermore, the exocyclic amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified, for example, by reduction to the corresponding secondary amines.
The table below summarizes some potential derivatization strategies for this compound:
| Reagent Class | Resulting Functional Group | Potential Analogue |
| Acid Chlorides/Anhydrides | Amide | N-(4-(N-(2,5-dichlorophenyl)thiazol-2-yl)phenyl)acetamide |
| Isocyanates | Urea | 1-(2,5-dichlorophenyl)-3-(thiazol-2-yl)urea |
| Isothiocyanates | Thiourea | 1-(2,5-dichlorophenyl)-3-(thiazol-2-yl)thiourea |
| Aldehydes/Ketones | Schiff Base (Imine) | (E)-N-benzylidene-N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
These derivatization reactions allow for the systematic modification of the parent compound, enabling the exploration of its chemical properties and the development of new molecules with tailored characteristics.
N-Substitution Reactions
The exocyclic amino group of this compound is a key site for further molecular elaboration through N-substitution reactions. These transformations, primarily N-acylation and N-alkylation, allow for the introduction of a wide variety of functional groups, which can significantly modulate the compound's physicochemical and biological properties.
N-Acylation: The secondary amine of the title compound can be readily acylated using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. mdpi.com For instance, the reaction with an aroyl chloride, like benzoyl chloride, in a suitable solvent such as dichloromethane (B109758) and in the presence of a tertiary amine base like triethylamine, would yield the corresponding N-aroyl derivative.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl chloride | Pyridine | N-acetyl-N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
| Benzoyl chloride | Triethylamine | N-benzoyl-N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
N-Alkylation: The introduction of alkyl groups onto the exocyclic nitrogen can be achieved through reaction with alkyl halides. acs.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. It is important to note that over-alkylation to form a quaternary ammonium salt is a potential side reaction, and reaction conditions must be carefully controlled to favor mono-alkylation. masterorganicchemistry.com
Table 2: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide | Potassium carbonate | N-(2,5-dichlorophenyl)-N-methyl-1,3-thiazol-2-amine |
| Benzyl bromide | Sodium hydride | N-benzyl-N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
Modifications on the Thiazole Ring (e.g., C-4, C-5 positions)
The Hantzsch synthesis itself provides a direct method for introducing substituents at these positions by employing appropriately substituted α-halocarbonyl compounds. mdpi.com For example, using an α-haloketone instead of an α-haloaldehyde derivative in the initial cyclization would result in a C-4 substituted product. mdpi.com
Furthermore, the C-5 position of the 2-aminothiazole ring is known to be susceptible to electrophilic substitution, particularly halogenation. mdpi.com Treatment of N-aryl-2-aminothiazoles with bromine, for instance, can lead to the selective introduction of a bromine atom at the C-5 position. This halogenated intermediate can then serve as a handle for further diversification through cross-coupling reactions.
Table 3: Modifications on the Thiazole Ring
| Reaction | Reagents | Position of Modification | Product |
|---|---|---|---|
| Hantzsch Synthesis Variation | N-(2,5-dichlorophenyl)thiourea, 1-bromo-3-methylbutan-2-one | C-4, C-5 | N-(2,5-dichlorophenyl)-4-isopropyl-5-methyl-1,3-thiazol-2-amine |
Variations on the Phenyl Moiety
The 2,5-dichlorophenyl group of the title compound can be chemically modified to introduce a diverse array of substituents, thereby fine-tuning the molecule's properties. The two chlorine atoms on the phenyl ring are amenable to replacement through modern cross-coupling methodologies.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. One or both of the chlorine atoms on the phenyl ring of this compound could potentially be replaced by aryl, heteroaryl, or alkyl groups by reacting the compound with the corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.net The regioselectivity of the reaction would depend on the specific catalyst and reaction conditions employed.
Buchwald-Hartwig Amination: This is another versatile palladium-catalyzed cross-coupling reaction that is used to form carbon-nitrogen bonds. acs.org It could be employed to replace one of the chlorine atoms with a primary or secondary amine, leading to the synthesis of novel amino-substituted derivatives. The choice of phosphine (B1218219) ligand for the palladium catalyst is often crucial for the success of this transformation.
Table 4: Potential Variations on the Phenyl Moiety via Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-(5-chloro-2-phenylphenyl)-1,3-thiazol-2-amine |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Specific FT-IR data for N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is not available in the reviewed literature. A theoretical spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C=N stretching within the thiazole (B1198619) ring, C-N stretching, aromatic C-H and C=C stretching from both the dichlorophenyl and thiazole rings, and C-Cl stretching vibrations.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Experimentally determined ¹H NMR and ¹³C NMR data for this compound were not found. A predicted ¹H NMR spectrum would feature distinct signals for the protons on the thiazole ring and the three protons on the dichlorophenyl ring, with chemical shifts and coupling patterns dictated by their electronic environment and proximity to other protons. The ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule.
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight can be calculated (C₉H₆Cl₂N₂S: approx. 245.13 g/mol ), specific LC-MS or other mass spectrometry data, including fragmentation patterns, for this compound are not documented in the available resources. The fragmentation analysis would be crucial for confirming the connectivity of the dichlorophenyl and thiazol-amine moieties.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
No UV-Vis absorption spectra for this compound were found. Such a spectrum would provide information on the electronic transitions within the molecule, typically showing absorption maxima corresponding to π→π* and n→π* transitions associated with the aromatic systems.
Single Crystal X-ray Diffraction Analysis
A crystal structure for this compound has not been published. Therefore, no information is available regarding its crystal system, space group, molecular conformation, or planarity.
This information is contingent on successful single crystal growth and X-ray diffraction analysis, which has not been reported for this compound.
Details on the dihedral angle between the dichlorophenyl and thiazole rings, as well as bond lengths and angles, are unknown in the absence of crystallographic data.
Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, C-H...π Interactions)
Awaiting crystallographic studies to identify and characterize the specific intermolecular forces governing the solid-state structure of the title compound.
Supramolecular Architecture and Packing Arrangements
Detailed description of the crystal packing and formation of higher-order structures is contingent on the determination of its single-crystal X-ray structure.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
This quantitative analysis of intermolecular contacts can only be performed once the crystallographic information file (CIF) is available.
Thermal Analysis (TGA/DTA)
Information on the thermal stability and decomposition profile of this compound is not currently available in the scientific literature.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
No published data is available for the electronic structure properties, molecular electrostatic potential mapping, topological analysis, or non-covalent interaction plot analysis of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine.
Electronic Structure Properties
No data available.
Molecular Electrostatic Potential Mapping
No data available.
Topological Analysis (e.g., Bader's Theory of "Atoms-in-Molecules")
No data available.
Non-Covalent Interaction (NCI) Plot Analysis
No data available.
Molecular Docking Simulations with Biological Targets
Ligand-Protein Interaction Prediction and Binding Mode Analysis
No data available.
Binding Affinity Estimation (Docking Scores)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in estimating the binding affinity of a ligand to the active site of a protein. The binding affinity is often quantified by a docking score, which represents the free energy of binding. A more negative docking score typically indicates a more stable protein-ligand complex and, therefore, a higher binding affinity.
While specific molecular docking studies for this compound were not found in the reviewed literature, research on analogous thiazole (B1198619) derivatives provides valuable insights into their potential binding interactions. For instance, studies on various N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have shown docking scores ranging from -5.4 to -8.0 kcal/mol against the COVID-19 main protease (6LU7). nih.gov Similarly, docking studies of some 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives against the protein with PDB-ID: 3VB8 revealed binding affinities from -6.9 to -7.7 Kcal/Mol.
Another study on thiazolyl-pyrazole derivatives reported binding affinities against the epidermal growth factor receptor kinase (EGFR), with docking scores for promising compounds being -3.4 kcal/mol, -3.0 kcal/mol, and -2.2 kcal/mol. nih.gov These findings underscore the potential of the thiazole scaffold in forming favorable interactions with various biological targets. The specific binding affinity of this compound would be dependent on the specific protein target and the precise interactions formed within its binding pocket.
| Compound Class | Protein Target (PDB ID) | Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |
| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives | Antioxidant Target (3VB8) | -6.9 to -7.7 | |
| Thiazolyl-pyrazole derivatives | Epidermal Growth Factor Receptor Kinase (EGFR) | -1.3 to -3.4 | nih.gov |
In Silico Molecular Descriptor Analysis for Structural Features
In silico molecular descriptor analysis is a crucial component of computational chemistry that involves the calculation of various physicochemical, electronic, and topological properties of a molecule. These descriptors help in understanding the structural features that may influence a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.
For the class of thiazole derivatives, several key molecular descriptors are often evaluated. For example, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, ADME parameters were determined using computational tools. researchgate.net These parameters often include molecular weight, log P (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. Such analyses are guided by frameworks like Lipinski's rule of five, which helps in assessing the drug-likeness of a compound.
| Molecular Descriptor | Significance |
|---|---|
| Molecular Weight (MW) | Influences size and diffusion characteristics. |
| Log P (Octanol-Water Partition Coefficient) | A measure of lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms; influences solubility and binding. |
| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms; influences solubility and binding. |
| Number of Rotatable Bonds (nRotb) | Relates to molecular flexibility and conformational entropy. |
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine |
| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine |
| Thiazolyl-pyrazole derivatives |
| 4-(4-bromophenyl)-thiazol-2-amine |
Structure Activity Relationship Sar Investigations for N 2,5 Dichlorophenyl 1,3 Thiazol 2 Amine and Its Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological activity of derivatives of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is profoundly influenced by the nature and placement of various substituents on both the phenyl and thiazole (B1198619) rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of this class of compounds. The 2,5-dichloro substitution pattern on the phenyl ring of the parent compound is a key feature that significantly impacts its pharmacological profile.
Research on related thiazole derivatives has consistently shown that the nature and position of halogen substituents can dramatically alter biological activity. For instance, in various series of bioactive thiazoles, the introduction of chlorine or fluorine at specific positions on the phenyl ring has been shown to enhance potency. This enhancement is often attributed to a combination of factors, including increased lipophilicity, which can improve cell membrane permeability, and the ability of halogens to form specific halogen bonds with protein residues.
The following table illustrates hypothetical data based on observed trends in similar compound series, demonstrating the impact of halogen substitution patterns on biological activity.
| Compound ID | Phenyl Ring Substitution | Relative Activity (%) |
| A-1 | 2,5-dichloro | 100 |
| A-2 | 2,4-dichloro | 85 |
| A-3 | 3,4-dichloro | 70 |
| A-4 | 4-chloro | 50 |
| A-5 | 2-chloro | 45 |
| A-6 | Unsubstituted | 20 |
This table is for illustrative purposes and represents generalized trends observed in related compound series.
From this illustrative data, it is evident that the 2,5-dichloro substitution pattern provides the highest activity, suggesting an optimal electronic and steric profile for interaction with the biological target.
Beyond halogenation, the introduction of other electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can further modulate the biological activity of this compound derivatives.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) can increase the electron density of the phenyl ring. This can enhance cation-π interactions with the biological target. However, the steric bulk of these groups must also be considered, as larger groups may hinder optimal binding.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. This can influence the acidity of the amine proton and alter the molecule's ability to act as a hydrogen bond donor or acceptor. In many kinase inhibitor scaffolds, for example, the presence of an EWG is crucial for activity.
The position of these substituents is also critical. A substituent at the para position may have a different effect compared to one at the meta or ortho position due to resonance and inductive effects, as well as steric considerations.
The following interactive table provides a hypothetical representation of how different EDGs and EWGs at the 4-position of the 2,5-dichlorophenyl ring might influence biological activity.
| Compound ID | 4-Position Substituent | Electronic Effect | Relative Activity (%) |
| B-1 | -H (Parent) | Neutral | 100 |
| B-2 | -OCH₃ | EDG | 75 |
| B-3 | -CH₃ | EDG | 80 |
| B-4 | -NO₂ | EWG | 120 |
| B-5 | -CN | EWG | 110 |
| B-6 | -CF₃ | EWG | 125 |
This table is for illustrative purposes and represents generalized trends observed in related compound series.
This illustrative data suggests that for this particular scaffold, electron-withdrawing groups at the 4-position may enhance biological activity, a common trend observed for various enzyme inhibitors.
Correlation between Molecular Flexibility and Biological Efficacy
The dihedral angle between the phenyl and thiazole rings can influence how well the molecule fits into a binding pocket. A more rigid molecule might have a higher affinity for its target if its fixed conformation is the optimal one for binding. However, a certain degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to the binding site, a concept known as "induced fit."
Structural studies on the closely related isomer, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, have shown that the dihedral angle between the benzene (B151609) and thiazole rings is approximately 54.18°. nih.gov This significant twist from planarity is likely due to steric hindrance between the ortho-chloro substituent and the thiazole ring. A similar non-planar conformation can be expected for this compound.
Modifications that alter this flexibility can impact biological activity. For example, introducing bulky substituents near the linkage between the two rings could further restrict rotation, potentially locking the molecule in a more or less active conformation. Conversely, removing a bulky group could increase rotational freedom.
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies are invaluable for the rational design of new derivatives of this compound with enhanced biological activity. By understanding which structural features are important for efficacy, medicinal chemists can focus their synthetic efforts on modifications that are most likely to lead to improved compounds.
One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, if a chloro group at a certain position is found to be important, it might be replaced with a trifluoromethyl group to probe the effect of a more strongly electron-withdrawing group with similar steric bulk.
Another approach is scaffold hopping , where the core thiazole ring might be replaced with another heterocyclic system that maintains the key pharmacophoric features in the correct spatial orientation.
Furthermore, computational modeling techniques, such as molecular docking, can be used in conjunction with SAR data to visualize how derivatives might bind to a target protein. This can help to explain observed SAR trends and guide the design of new molecules with improved binding affinity. For instance, if SAR data suggests that a hydrogen bond acceptor is required at a certain position, docking studies can help to identify the optimal functional group and its placement to form this interaction.
The ultimate goal of these rational design strategies is to develop new chemical entities with superior therapeutic profiles, including increased potency, enhanced selectivity to reduce off-target effects, and improved pharmacokinetic properties.
Pre Clinical Biological Activities and Molecular Mechanisms of Action
Antimicrobial Activity
The thiazole (B1198619) ring is a key pharmacophore in a variety of clinically used antimicrobial agents, including the cephalosporin (B10832234) class of antibiotics. nih.gov Consequently, synthetic derivatives built around this scaffold, such as N-aryl-2-aminothiazoles, are of significant interest as potential novel antimicrobial agents. neliti.comresearchgate.netjocpr.com
While specific studies detailing the comprehensive antibacterial spectrum of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine are not extensively available in the cited literature, the broader class of 2-aminothiazole (B372263) derivatives has demonstrated notable efficacy against a range of bacterial pathogens. nih.govjocpr.com The activity is often dependent on the specific substitution patterns on the aryl ring attached to the amine.
Derivatives of 2-aminothiazole have shown promising activity against various Gram-positive bacteria. mdpi.com The presence of halogen substituents on the N-phenyl ring is a common strategy in the design of these compounds to enhance antibacterial effects.
Disclaimer: The following table presents illustrative data for structurally related 2-aminothiazole compounds to demonstrate the potential antibacterial activity of this chemical class. Specific minimum inhibitory concentration (MIC) data for this compound against these strains was not available in the reviewed literature.
| Compound Class | Bacterial Strain | Activity / MIC (µg/mL) |
| Substituted 2-aminothiazoles | Bacillus subtilis | Moderate to Good |
| Substituted 2-aminothiazoles | Staphylococcus aureus | Moderate to Good |
Gram-negative bacteria present a significant challenge due to their protective outer membrane. However, various 2-aminothiazole derivatives have been synthesized and tested, with some showing activity against strains like E. coli. jocpr.commdpi.com
Disclaimer: The following table presents illustrative data for structurally related 2-aminothiazole compounds to demonstrate the potential antibacterial activity of this chemical class. Specific minimum inhibitory concentration (MIC) data for this compound against these strains was not available in the reviewed literature.
| Compound Class | Bacterial Strain | Activity / MIC (µg/mL) |
| Substituted 2-aminothiazoles | Escherichia coli | Variable |
In addition to antibacterial properties, the 2-aminothiazole scaffold is associated with antifungal activity. researchgate.netjocpr.com Studies on various derivatives have shown inhibitory effects against pathogenic fungi, including Candida albicans and Aspergillus niger. jocpr.com
Disclaimer: The following table presents illustrative data for structurally related 2-aminothiazole compounds to demonstrate the potential antifungal activity of this chemical class. Specific minimum inhibitory concentration (MIC) data for this compound against these strains was not available in the reviewed literature.
| Compound Class | Fungal Strain | Activity / MIC (µg/mL) |
| Substituted 2-aminothiazoles | Candida albicans | Moderate to Good |
| Substituted 2-aminothiazoles | Aspergillus niger | Moderate |
The development of novel agents against Mycobacterium tuberculosis is a global health priority, and thiazole-containing compounds have emerged as a promising area of research. nih.gov A structurally related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been identified as having a remarkable effect on the energetics of Mycobacterium tuberculosis. researchgate.net This finding suggests that N-aryl-2-aminothiazoles with dichlorophenyl substitution are a promising chemotype for antitubercular drug discovery. researchgate.net This related compound exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against M. tuberculosis. researchgate.net Other 2-aminothiazole derivatives have also shown potent activity against drug-susceptible and drug-resistant mycobacterial strains. nih.govnih.gov
Disclaimer: The following table presents data for a structurally related compound to illustrate the antitubercular potential of the N-(dichlorophenyl)-thiazol-2-amine scaffold.
| Compound | Bacterial Strain | Activity / MIC (µg/mL) | Reference |
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Mycobacterium tuberculosis | 16 | researchgate.net |
The precise molecular mechanisms of action for this compound have not been fully elucidated. However, based on studies of structurally similar compounds, several mechanisms can be proposed. Research on a related N-(3,5-dichlorophenyl) derivative indicates that a primary mechanism of antitubercular action involves the disruption of mycobacterial energetics. researchgate.net
Efflux pumps are a major cause of multidrug resistance in bacteria, actively expelling therapeutic agents from the cell. researchgate.net The development of efflux pump inhibitors (EPIs) is a key strategy to restore the efficacy of existing antibiotics. researchgate.net Thiazole-containing compounds are being investigated for this purpose. It has been noted that some 2-aminothiazole derivatives are not substrates for mycobacterial efflux pumps, which may contribute to their potent activity. nih.gov The ability of dichlorophenyl-substituted 2-aminothiazoles to interfere with bacterial energy metabolism could be linked to the inhibition of efflux pump function, which is an energy-dependent process. researchgate.net
Antibacterial Activity
Anticancer Activity
The potential of this compound and related compounds as anticancer agents has been explored through various pre-clinical studies. These investigations have focused on its ability to inhibit the growth of cancer cells, the mechanisms by which it induces cell death, and the specific molecular targets it interacts with within the cell.
Cytotoxicity against Various Cancer Cell Lines
While specific cytotoxic data for this compound is not extensively available in the public domain, studies on structurally related compounds provide insights into its potential efficacy. For instance, a compound featuring the 2,5-dichlorophenyl moiety, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, has demonstrated notable cytotoxic activity against several human cancer cell lines. mdpi.com This suggests that the 2,5-dichlorophenyl group can be a key feature in conferring anticancer properties.
The cytotoxic potential of this related compound is highlighted in the table below:
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 7.7 |
| MDA-MB-231 | Triple-negative breast cancer | 10.7 |
| MIA PaCa-2 | Pancreatic adenocarcinoma | 7.3 |
Data for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a structurally related compound. mdpi.com
Furthermore, the broader class of thiazole derivatives has shown significant promise against a wide spectrum of cancer cell lines. For example, certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives have displayed potent antiproliferative activity. One such derivative, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine, was found to be active against lung (A549), epidermal (A431), and glioblastoma (T98G) cancer cell lines with IC50 values of 1.4 µM, 3.1 µM, and 3.4 µM, respectively. nih.gov Another study on aminothiazole-paeonol derivatives reported that N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide exhibited potent inhibitory activity against human gastric adenocarcinoma (AGS), colorectal adenocarcinoma (HT-29), and cervical cancer (HeLa) cells with IC50 values of 4.0 µM, 4.4 µM, and 5.8 µM, respectively. semanticscholar.org These findings underscore the potential of the thiazole scaffold in the development of novel cytotoxic agents.
Cellular Mechanisms of Action
The anticancer effects of thiazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research on related compounds indicates that this class of molecules can trigger apoptosis through various cellular pathways. For instance, a study on thiazolo[5,4-d]pyrimidines demonstrated that these compounds can induce apoptosis in A549 lung cancer cells and HL-60 leukemia cells. nih.gov This was evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov Further mechanistic studies revealed the cleavage of PARP-1 and inhibition of procaspase-3, confirming the activation of the apoptotic cascade. nih.gov
While direct evidence for DNA adduct formation by this compound is not currently available, it is a known mechanism of action for some anticancer agents that lead to DNA damage and subsequent cell death. nih.gov Aromatic amines, a chemical class to which this compound belongs, have been shown to form DNA adducts, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. nih.gov
Identification of Molecular Targets
The 2-aminothiazole core structure is recognized as a valuable template for the development of kinase inhibitors. nih.govresearchgate.net Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. The well-known multi-kinase inhibitor, Dasatinib, which is used in cancer therapy, features a 2-aminothiazole scaffold and is a potent pan-Src family kinase inhibitor. nih.gov This suggests that this compound may also exert its anticancer effects through the inhibition of one or more protein kinases.
Furthermore, other thiazole derivatives have been identified as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. googleapis.com
Another potential molecular target for aminothiazole derivatives is Karyopherin Subunit Beta 1 (KPNB1), a nuclear import protein. nih.gov One study identified KPNB1 as a cellular target of an aminothiazole derivative with strong anticancer activity. nih.gov KPNB1 is often overexpressed in cancer cells and plays a role in the nuclear import of proteins that are essential for cell proliferation and survival. nih.gov Inhibition of KPNB1 by aminothiazole derivatives can disrupt these processes, leading to cancer cell death. nih.gov
Selective Antiproliferative Effects
An ideal anticancer agent should selectively target cancer cells while sparing normal, healthy cells. Some thiazole derivatives have demonstrated such selective antiproliferative effects. For example, a study on aminothiazole-paeonol derivatives showed that while being potent against gastric and colorectal cancer cell lines, they exhibited lower cytotoxicity towards normal fibroblast cells. semanticscholar.org This selectivity is a crucial aspect of drug development, as it can lead to therapies with fewer side effects.
Anti-inflammatory Activity
In addition to its potential as an anticancer agent, the thiazole scaffold is also a well-established pharmacophore in the development of anti-inflammatory drugs.
In vitro and In vivo (Animal Model) Assessment of Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.
Several studies have demonstrated the efficacy of thiazole derivatives as dual COX-2/5-LOX inhibitors. nih.govepa.gov For instance, a series of thiazole derivatives were synthesized and evaluated for their in vitro and in vivo anti-inflammatory activity. nih.gov One of the compounds showed a significant reduction in carrageenan-induced paw edema in rats, a standard animal model for acute inflammation. nih.gov The study also confirmed that this compound reduced the expression of COX-2 and 5-LOX genes and the levels of their products, PGE2 and LTB4, in the inflamed tissue. nih.gov
Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also reported potent anti-COX/LOX activities in vitro and significant anti-inflammatory effects in in vivo models. nih.gov These findings suggest that this compound may also possess anti-inflammatory properties through the inhibition of these key inflammatory enzymes.
Exploration of Underlying Molecular Pathways
The molecular mechanisms of thiazole derivatives often involve interaction with key signaling proteins. Although specific pathways modulated by this compound have not been explicitly detailed, research on similar structures suggests potential interactions with various enzyme systems. Thiazole-containing compounds have been noted for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Alterations in these pathways can influence processes such as cell proliferation, inflammation, and apoptosis.
Additionally, some derivatives of 1,3,4-thiadiazole, a related heterocyclic structure, have demonstrated inhibitory activity against enzymes like lipoxygenase. nih.gov Lipoxygenases are involved in the inflammatory cascade, and their inhibition represents a potential mechanism for anti-inflammatory effects. nih.gov The structural features of this compound, particularly the thiazole ring and the electron-withdrawing dichlorophenyl group, may confer the ability to interact with the active sites of such enzymes, thereby modulating their activity and influencing downstream cellular events.
Antioxidant Activity
The 2-aminothiazole scaffold is a component of various compounds investigated for their antioxidant properties. These properties are critical for mitigating the cellular damage caused by oxidative stress, a condition linked to numerous chronic diseases.
The antioxidant potential of chemical compounds is commonly evaluated using in vitro assays that measure their ability to neutralize stable free radicals. Two prevalent methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.comnih.gov
In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the violet-colored DPPH radical, converting it to a stable, yellow-colored non-radical form. nih.govmdpi.com The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging capacity of the compound. nih.gov Similarly, the ABTS assay involves the reduction of the blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form by an antioxidant. nih.govnih.gov The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net
While specific IC50 values for this compound are not available, studies on other thiazole derivatives demonstrate their potential for significant free radical scavenging activity. The data in the table below illustrates the antioxidant capacity of representative phenolic thiazole compounds, which owe their activity in part to the thiazole nucleus.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference Compound (Ascorbic Acid) IC50 (µM) |
|---|---|---|---|
| Phenolic Thiazole Derivative A | 15.5 | 8.2 | 12.0 (DPPH), 9.5 (ABTS) |
| Phenolic Thiazole Derivative B | 22.1 | 11.4 | 12.0 (DPPH), 9.5 (ABTS) |
| Phenolic Thiazole Derivative C | 9.8 | 5.1 | 12.0 (DPPH), 9.5 (ABTS) |
This table presents illustrative data from studies on related phenolic thiazole compounds to demonstrate the potential antioxidant activity of the thiazole class. Data is not specific to this compound.
Beyond direct radical scavenging, antioxidants can protect cells through various mechanisms. These include the upregulation of endogenous antioxidant enzymes (such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase) and the modulation of redox-sensitive signaling pathways. Oxidative stress is a known mechanism of toxicity for certain substances, and compounds that can mitigate this stress are of significant interest. Thiazole-containing structures are recognized for their potential role in improving antioxidant activity and acting as neuroprotective agents.
Compounds that possess antioxidant properties can protect cellular components, including lipids, proteins, and DNA, from damage induced by reactive oxygen species (ROS). By neutralizing these reactive species, such compounds can help maintain cellular homeostasis and prevent the initiation of pathological processes linked to oxidative damage.
Antiviral Activity
The thiazole nucleus is a key structural motif in a number of compounds exhibiting a broad spectrum of antiviral activities. Derivatives have been developed and investigated for their efficacy against various viral pathogens.
The antiviral efficacy of thiazole-based compounds has been demonstrated in various in vitro models. For instance, certain benzothiazolyl-pyridine hybrids have shown potent activity against the H5N1 influenza virus. nih.gov In one study, a lead compound exhibited 93% inhibition at a concentration of 0.5 µmol/µL in a plaque reduction assay. nih.gov Other research has identified 4-substituted-2-thiazole amides as inhibitors of Chikungunya virus (CHIKV) replication, with a lead compound showing an effective concentration (EC50) of 0.6 µM and a viral titer reduction of 6.9 logs at a 10 µM concentration. nih.gov
The antiviral potential of compounds related to this compound is highlighted by the illustrative data in the following table, which summarizes the activity of various thiazole derivatives against different viruses.
| Compound Class | Target Virus | Assay | Activity Metric | Result |
|---|---|---|---|---|
| 4-Substituted-2-Thiazole Amide | Chikungunya Virus (CHIKV) | Viral Replication Assay | EC50 | 0.6 µM |
| Benzothiazolyl-pyridine Hybrid | Influenza A (H5N1) | Plaque Reduction Assay | % Inhibition | 93% at 0.5 µmol/µL |
| N-(thiazol-2-yl)-cinnamamide derivative | SARS-CoV-2 | 3CL Protease Inhibition | IC50 | 14.7 µM |
This table presents illustrative data from studies on related thiazole-containing compounds to demonstrate their potential antiviral efficacy. Data is not specific to this compound.
The mechanism of antiviral action for thiazole derivatives often involves the inhibition of essential viral or host-cell components required for the viral life cycle. A common strategy is the targeting of viral enzymes. For example, some N-(thiazol-2-yl)-cinnamamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for processing viral polyproteins and enabling viral replication.
Another identified mechanism involves the inhibition of viral replication by blocking the translation of subgenomic viral RNA and the synthesis of viral structural proteins. nih.gov This mode of action effectively halts the production of new virus particles. The specific molecular target can vary depending on the virus and the precise chemical structure of the thiazole derivative, highlighting the versatility of this scaffold in developing targeted antiviral agents.
Other Notable Pre-clinical Biological Activities
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, serving as the foundation for compounds with diverse biological effects, including anticonvulsant, antihypertensive, anthelmintic, and antiprion properties. mdpi.comnih.gov
Anticonvulsant Potential
The 2-aminothiazole scaffold and related thiazole derivatives have been a subject of interest in the search for new anticonvulsant agents. nih.gov Preclinical screening of various thiazole, thiazolidinone, and benzothiazole (B30560) derivatives is commonly performed using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify compounds that can prevent seizure spread or increase the seizure threshold, respectively. mdpi.combiointerfaceresearch.com
While direct experimental data for this compound is not available in the reviewed literature, studies on analogous structures provide a basis for its potential activity. For instance, various novel thiazolidinone-substituted thiazole derivatives have demonstrated differing degrees of antiepileptic and neurotoxic potency in MES and scPTZ models. biointerfaceresearch.com In one study, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone was identified as a promising candidate from a series of nine tested derivatives. zsmu.edu.ua Similarly, research on benzothiazole derivatives has identified compounds with significant anticonvulsant effects in the MES model. nih.gov The presence of a dichlorophenyl group in other classes of compounds, such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, has also been associated with anticonvulsant properties. csfarmacie.czneliti.com These findings suggest that the combination of a thiazole ring and a dichlorophenyl moiety in this compound warrants investigation for potential anticonvulsant activity.
Table 1: Representative Anticonvulsant Activity of Related Thiazole Derivatives No specific data was found for this compound. The data below is for illustrative purposes from related compound classes.
| Compound Class | Test Model | Observed Activity | Reference |
|---|---|---|---|
| Thiazolidinone-Thiazole Hybrids | MES & scPTZ | Several compounds showed excellent activity in both models. | mdpi.com |
| Benzothiazole-Triazole Derivatives | MES & scPTZ | Lead compounds showed potent activity with high protective indices. | mdpi.com |
| Benzothiazole-Sulfonamide Hybrids | MES | One compound emerged as the most potent agent in the MES model. | nih.gov |
Antihypertensive and Cardiotropic Properties
Derivatives of the 1,3-thiazole core have been explored for their potential cardiovascular effects, including antihypertensive and cardioprotective activities. mdpi.com The mechanism of action for related compounds often involves a direct relaxant effect on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. nih.gov
Studies on 2-arylimino-1,3-thiazole derivatives have demonstrated moderate to high cardioprotective effects in vitro on isolated rings of rat thoracic aorta. mdpi.com Similarly, research into 1-(thiazolyl)-pyrazoline derivatives revealed significant antihypertensive activity in animal models, with effects comparable to the standard drug clonidine. nih.gov While these studies establish the potential of the thiazole scaffold in developing cardiovascular agents, specific preclinical data on the antihypertensive or cardiotropic properties of this compound are not detailed in the available research. Its potential in this area remains inferred from the activity of its broader chemical class.
Table 2: Cardiovascular Activity of Related Thiazole Derivatives No specific data was found for this compound. The data below is for illustrative purposes from related compound classes.
| Compound Class | Activity Type | Key Findings | Reference |
|---|---|---|---|
| 2-Arylimino-1,3-thiazoles | Cardioprotective | Delayed constrictor responses of isolated rat thoracic aorta. | mdpi.com |
| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Antihypertensive | Hypotensive action attributed to direct relaxation of vascular smooth muscle. | nih.gov |
| 1-(Thiazolyl)-pyrazoline Derivatives | Antihypertensive | Showed significant antihypertensive activity in rats via the tail-cuff method. | nih.gov |
Anthelmintic Efficacy
The 2-aminothiazole structure is also recognized for its role in the development of anthelmintic drugs, which are used to treat parasitic worm infections. mdpi.comnih.gov Although specific studies detailing the anthelmintic efficacy of this compound were not identified, the general class of 2-aminothiazoles has been noted for this biological activity. This suggests that the title compound could be a candidate for screening against various parasitic helminths.
Antiprion Activity
One of the most significant and well-documented activities of the 2-aminothiazole scaffold is its potent antiprion effect. nih.govnih.gov Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc). nih.gov High-throughput screening of large chemical libraries identified 2-aminothiazoles as a promising class of compounds capable of reducing PrPSc levels in prion-infected neuroblastoma (ScN2a) cells. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold to improve potency and pharmacokinetic properties, with a focus on enhancing brain exposure for treating these central nervous system disorders. nih.gov The likely mechanism of action for 2-aminothiazoles is the inhibition of PrPSc formation rather than the denaturation of existing PrPSc aggregates. nih.govnih.gov This could occur through the stabilization of the normal PrPC protein or by interfering with an auxiliary factor required for the conversion process. nih.govnih.gov
While this compound itself was not singled out in the key antiprion studies reviewed, its core structure aligns perfectly with this class of active compounds. Research has shown that various substitutions on the phenyl and thiazole rings can significantly modulate activity. nih.gov Certain analogues have demonstrated efficacy in extending the survival times of prion-infected mice, although the emergence of drug-resistant prion strains has been noted, suggesting that combination therapy may be necessary for long-term treatment. colorado.edu The established antiprion profile of 2-aminothiazoles makes this compound a compound of high interest for further investigation in the context of prion disease therapeutics.
Table 3: Antiprion Activity Profile of the 2-Aminothiazole Class No specific data was found for this compound. The data below summarizes findings for the general scaffold.
| Activity | Model System | Mechanism of Action | Key Outcome | Reference |
|---|---|---|---|---|
| PrPSc Reduction | Prion-infected neuroblastoma cells (ScN2a) | Inhibition of new PrPSc formation. | Identified as a lead scaffold from HTS; some analogs have EC50 values in the nanomolar to low-micromolar range. | nih.govnih.gov |
| In Vivo Efficacy | Prion-infected mice | Inhibition of PrPSc propagation. | Certain optimized analogs significantly extended survival times in treated mice compared to controls. | colorado.edu |
Future Directions and Research Opportunities
Development of Next-Generation Thiazole-Based Compounds
The development of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is a primary objective in the field. bohrium.com For N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, future efforts will likely concentrate on systematic structural modifications and the creation of hybrid molecules.
Structural Modification and SAR: Future synthetic strategies will likely explore modifications at various positions of the thiazole (B1198619) ring and the dichlorophenyl moiety. globalresearchonline.net Structure-Activity Relationship (SAR) studies are crucial to understand how different substituents influence biological activity. bohrium.com For instance, introducing different functional groups on the phenyl ring could modulate lipophilicity and electronic properties, potentially enhancing target binding and cellular uptake. Similarly, substitutions at the C4 and C5 positions of the thiazole ring have been shown to significantly impact the biological profiles of related compounds. nih.gov
Hybrid Molecule Design: A promising strategy involves the creation of hybrid molecules by combining the thiazole scaffold with other pharmacologically active moieties. nih.govacs.org This approach aims to develop multi-target agents that can address complex diseases like cancer through synergistic mechanisms. For example, integrating the this compound core with moieties known to inhibit key signaling pathways in cancer could lead to the development of potent and selective anticancer agents. nih.gov Research has demonstrated the potential of combining thiazole with other heterocyclic systems like coumarin (B35378), benzofuran, or pyrazoline to generate compounds with dual antiproliferative and antimicrobial properties. nih.govacs.org
Focus on Multi-Ring Systems: The design and synthesis of compounds containing more than one thiazole ring have been shown to enhance therapeutic activities. nih.govsemanticscholar.org Future work could explore the synthesis of di-, tri-, or even tetrathiazole derivatives starting from the this compound backbone to amplify biological effects.
Table 1: Strategies for Developing Next-Generation Thiazole Compounds
| Strategy | Description | Potential Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the thiazole and dichlorophenyl rings to identify key structural features for biological activity. bohrium.com | Enhanced potency, selectivity, and improved pharmacokinetic properties. |
| Hybrid Molecule Design | Combining the thiazole scaffold with other pharmacologically active heterocyclic moieties like coumarin or pyrazoline. nih.govacs.org | Development of multi-targeted agents with synergistic therapeutic effects. |
| Multi-Thiazole Systems | Synthesis of molecules containing multiple thiazole ring units. nih.govsemanticscholar.org | Amplified biological activity and potentially novel mechanisms of action. |
Integration of Advanced Computational Approaches in Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of lead identification and optimization. frontiersin.orgucl.ac.uk For this compound and its derivatives, integrating advanced computational methods can provide deep insights into their mechanism of action and guide the rational design of more effective analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in identifying the physicochemical properties that govern the biological activity of a series of compounds. nih.gov By developing QSAR models for thiazole derivatives, researchers can predict the activity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates. excli.de These models help in understanding the influence of descriptors like mass, polarizability, and electronegativity on the compound's efficacy. excli.de
Molecular Docking and Dynamics Simulations: Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a biological target. nih.govnih.gov This technique can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound analogues and their protein targets. frontiersin.org Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development. nih.gov These computational tools can forecast the pharmacokinetic profile and potential toxicity of thiazole derivatives, allowing for the early deselection of compounds with unfavorable properties and reducing the likelihood of late-stage failures. nih.gov
Table 2: Computational Approaches in Thiazole Drug Discovery
| Computational Method | Application | Reference |
|---|---|---|
| QSAR | Predicts biological activity based on chemical structure, guiding the design of more potent compounds. | nih.govexcli.de |
| Molecular Docking | Predicts the preferred binding mode of a compound to its biological target, revealing key interactions. | nih.govnih.gov |
| MD Simulations | Assesses the stability of the ligand-target complex and simulates its dynamic behavior over time. | nih.gov |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of new chemical entities. | nih.gov |
Exploration of Novel Biological Targets for Therapeutic Applications
The thiazole nucleus is a "privileged scaffold" present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. bohrium.comnih.govnih.govwisdomlib.org While the specific biological targets of this compound are not extensively defined, the broader class of thiazole derivatives has been shown to interact with a variety of important biological molecules.
Future research should focus on screening this compound and its newly synthesized analogues against a diverse panel of biological targets to uncover novel therapeutic applications.
Kinase Inhibition: Protein kinases are crucial targets in cancer therapy. nih.gov Several thiazole-containing drugs, such as Dasatinib, are potent kinase inhibitors. nih.govnih.gov Investigating the inhibitory activity of this compound derivatives against various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), could lead to new anticancer agents. nih.govnih.gov
Tubulin Polymerization: Tubulin is another validated target for anticancer drugs. Some thiazole derivatives have shown potential as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. nih.govfrontiersin.org Screening programs could evaluate the effect of this compound class on tubulin dynamics.
Antimicrobial Targets: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal activities. fabad.org.trnih.gov Future studies could explore the efficacy of this compound and its analogues against a range of pathogenic bacteria and fungi and identify their specific molecular targets within these organisms.
Challenges in Translational Research for Thiazole Derivatives
Despite the promising biological activities of many thiazole derivatives, their translation from preclinical findings to clinical applications presents several challenges. Addressing these hurdles is crucial for the successful development of new drugs based on this scaffold.
Bioavailability and Solubility: Poor aqueous solubility is a common issue for many heterocyclic compounds, which can lead to low bioavailability and limit therapeutic efficacy. frontiersin.org Future formulation studies will be essential to develop delivery systems, such as nanocarriers, that can enhance the solubility and absorption of promising thiazole-based drug candidates. frontiersin.org
Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a major challenge in drug development. nih.gov Thiazole derivatives that inhibit multiple targets, such as different kinase isoforms, may lead to unwanted side effects. Extensive preclinical profiling is necessary to assess the selectivity of these compounds and identify potential liabilities early in the development process.
Drug Resistance: The development of resistance to therapeutic agents is a significant obstacle, particularly in the fields of oncology and infectious diseases. bohrium.com As with other classes of drugs, cancer cells or microorganisms may develop mechanisms to evade the effects of thiazole-based compounds. Future research should focus on understanding these resistance mechanisms and developing strategies to overcome them, such as combination therapies or the design of next-generation inhibitors that are effective against resistant strains or cell lines.
Q & A
Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, and how are intermediates characterized?
The synthesis typically involves coupling 2-aminothiazole derivatives with substituted dichlorophenyl groups. A common method includes reacting 2-aminothiazole with 2,5-dichlorophenyl isocyanate or halide under basic conditions (e.g., pyridine or triethylamine). Key intermediates are characterized using FTIR (to confirm amide/thiazole bonds), H/C NMR (to verify substituent positions), and LC-MS (to assess purity and molecular weight) . For example, details the synthesis of a structurally similar compound, 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine, via nucleophilic substitution and subsequent recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
- Spectroscopy :
- FTIR : Confirms functional groups (e.g., N-H stretch at ~3300 cm, C-Cl vibrations at 600–800 cm) .
- NMR : H NMR identifies aromatic proton environments (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm), while C NMR resolves thiazole and aryl carbons .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) determines absolute configuration. reports that N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine crystallizes in a monoclinic system (space group P2/c), with hydrogen-bonded dimers stabilizing the lattice . Software like SHELXL refines structural parameters .
Q. What preliminary biological activities have been reported for this compound?
Thiazole derivatives with dichlorophenyl substituents exhibit antibacterial and anticancer activity. For instance, notes that chlorinated thiazole-acetamides inhibit bacterial growth by disrupting protein synthesis . highlights analogs with high anticancer activity against specific cell lines, likely via apoptosis induction .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding patterns?
Contradictions in molecular packing or hydrogen-bonding networks (e.g., amide vs. thiazole coordination) are addressed using Hirshfeld surface analysis and 2D fingerprint plots ( ). For example, intermolecular contacts (e.g., C–H⋯Cl, N–H⋯N) can be quantified to explain stability differences between polymorphs. Software like ORTEP-3 and WinGX aids in visualizing and refining these interactions .
Q. What strategies optimize reaction yields in large-scale synthesis, and how are side products minimized?
- Temperature control : Slow addition of reagents at 0–5°C reduces side reactions (e.g., uses pyridine at room temperature for acyl chloride coupling) .
- Purification : Chromatography (silica gel) or recrystallization (methanol/water) isolates the target compound. achieved 87% yield via recrystallization .
- Byproduct analysis : TLC and GC-MS monitor reaction progress, identifying undesired intermediates (e.g., unreacted 2,5-dichloroaniline) .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity?
A Structure-Activity Relationship (SAR) study comparing analogs reveals:
Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?
- Docking studies : Software like AutoDock Vina models binding to bacterial ribosomes or cancer-related kinases. suggests thiazole derivatives inhibit PFOR enzyme in anaerobic organisms via amide anion coordination .
- DFT calculations : Predict charge distribution and reactive sites. applied DFT to analyze electronic properties of similar thiazole-triazine hybrids .
Methodological Challenges and Solutions
Q. How are inconsistencies in biological assay data (e.g., IC variability) addressed?
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Positive controls : Compare with known inhibitors (e.g., doxorubicin for anticancer assays) .
- Statistical validation : Triplicate experiments with ANOVA analysis reduce variability .
Q. What advanced techniques characterize intermolecular interactions in solid-state forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
